1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine
Description
1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine (CAS: 1707374-47-7) is a pyrazole-based compound characterized by two pyrazole rings connected via an ethynyl linker. The 1H-pyrazol-5-amine core is substituted with an ethyl group at the 1-position and a methyl group on the adjacent pyrazole ring at the 1-position. Safety protocols emphasize avoiding exposure to heat, moisture, and incompatible substances, with handling requiring personal protective equipment .
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-ethyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H13N5/c1-3-16-11(12)10(7-14-16)5-4-9-6-13-15(2)8-9/h6-8H,3,12H2,1-2H3 |
InChI Key |
OWDAXGDCNALJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C#CC2=CN(N=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Substitution reactions: Introduction of ethyl and methyl groups at specific positions on the pyrazole ring can be done using alkylation reactions.
Ethynylation: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethynyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of various alkylated pyrazole derivatives.
Scientific Research Applications
1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Substituent Position and Core Modifications
1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine Structure: Shares the 1H-pyrazol-5-amine core but lacks the ethynyl bridge. Instead, a methyl-substituted pyrazole is directly attached at the 3-position.
3-(4-Ethylphenyl)-1H-pyrazol-5-amine (Intermediate 15)
- Structure : Features a 4-ethylphenyl substituent at the 3-position of the pyrazole core.
- Synthetic Use : Serves as a precursor in multi-component cyclization reactions to generate pyrazolo[3,4-b]pyridine derivatives, highlighting the versatility of pyrazole amines in medicinal chemistry .
1-Ethyl-4-methyl-1H-pyrazol-5-amine
- Structure : A simpler analog with ethyl and methyl groups on the same pyrazole ring.
- Comparison : The lack of a second pyrazole ring diminishes opportunities for π-π stacking interactions, likely reducing potency in enzyme inhibition compared to the ethynyl-linked target compound .
Functional Group Replacements
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine
- Structure : Contains an ethoxy group at the 5-position and ethyl/methyl groups at the 3- and 1-positions, respectively.
- Electronic Effects : The ethoxy group introduces electron-donating properties, which may enhance solubility but reduce electrophilic reactivity relative to the ethynyl-linked target compound .
Physicochemical Properties
Biological Activity
1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 215.25 g/mol
- CAS Number : 1707374-47-7
Structure
The compound features a pyrazole core with ethynyl and ethyl substituents, which are critical for its biological activity. The structural diversity within the pyrazole derivatives often correlates with varied pharmacological profiles.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, a series of substituted pyrazoles exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Key Findings:
- In vivo studies demonstrated that certain pyrazole derivatives showed an edema inhibition percentage comparable to standard anti-inflammatory drugs like celecoxib.
- The IC values for COX-2 inhibition ranged from 0.034 to 0.052 μM, indicating potent activity .
Analgesic Effects
The analgesic properties of this compound have been evaluated through various models:
Case Study:
A study assessed the analgesic effects using the acetic acid-induced writhing test in mice. The compound demonstrated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent .
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to consider the toxicity profile. The compound has shown low ulcerogenic indices in animal models, indicating a favorable safety profile compared to traditional NSAIDs .
Toxicity Assessment:
- Acute toxicity studies revealed that high doses (above 2000 mg/kg) did not result in significant adverse effects .
The mechanism by which this compound exerts its effects is primarily through the inhibition of COX enzymes. By inhibiting COX-2 specifically, the compound reduces the synthesis of prostaglandins involved in inflammation and pain signaling pathways.
Comparative Analysis of Pyrazole Derivatives
| Compound Name | COX-2 Inhibition IC (μM) | Analgesic Activity | Ulcerogenic Index |
|---|---|---|---|
| This compound | 0.034 - 0.052 | Significant reduction in pain response | Low |
| Celecoxib | 0.01 | Standard reference | Moderate |
| Indomethacin | Varies | Less effective than pyrazoles | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
